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molecular formula C18H22N2O3 B8538287 2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 195314-31-9

2-tert-Butyl-4-methoxy-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No. B8538287
M. Wt: 314.4 g/mol
InChI Key: SETKJQCDCTXWQQ-UHFFFAOYSA-N
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Patent
US05849732

Procedure details

p-Anisidine (257 g) was dissolved in 514 ml of conc. hydrochloric acid, and under ice-cooling, 1530 ml of an aqueous solution containing 158 g of sodium nitrite was added dropwise to the solution. This mixture was added dropwise under ice-cooling to 3000 ml of an aqueous solution containing 356 g of 4-methoxy-2-tert-butylphenol and 416 g of sodium hydroxide. The resulting mixture was stirred at the same temperature for 15 minutes. Conc. hydrochloric acid (about 400 ml) was added dropwise to the reaction mixture to adjust pH of the mixture to 3, and the precipitated crystals were collected by filtration. The crystals were washed and dried, and recrystallized from a mixed solution of chloroform and ethanol to give 400 g of 2-(4-methoxyphenylazo)-4-methoxy-6-tert-butylphenol (yield: 64%, melting point: 125°-127° C., IR: 1600 cm-1).
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
514 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1530 mL
Type
reactant
Reaction Step Two
Quantity
158 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
3000 mL
Type
reactant
Reaction Step Three
Quantity
356 g
Type
reactant
Reaction Step Four
Quantity
416 g
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[N:10]([O-])=O.[Na+].[CH3:14][O:15][C:16]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[CH:17]=1.[OH-].[Na+]>Cl>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N:10][C:20]2[CH:21]=[C:16]([O:15][CH3:14])[CH:17]=[C:18]([C:23]([CH3:26])([CH3:25])[CH3:24])[C:19]=2[OH:22])=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
257 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
514 mL
Type
solvent
Smiles
Cl
Step Two
Name
aqueous solution
Quantity
1530 mL
Type
reactant
Smiles
Name
Quantity
158 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
aqueous solution
Quantity
3000 mL
Type
reactant
Smiles
Step Four
Name
Quantity
356 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)O)C(C)(C)C
Name
Quantity
416 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at the same temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
ADDITION
Type
ADDITION
Details
was added dropwise to the solution
ADDITION
Type
ADDITION
Details
This mixture was added dropwise under ice-
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
WASH
Type
WASH
Details
The crystals were washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixed solution of chloroform and ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)N=NC1=C(C(=CC(=C1)OC)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 400 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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